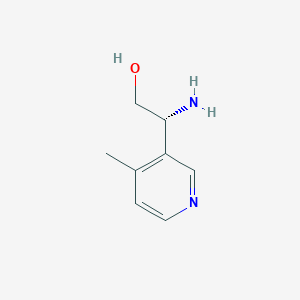
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 4-position and an aminoethanol moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methylpyridine as the starting material.
Functional Group Introduction:
Chiral Resolution: The chiral center at the 2-position can be introduced using chiral catalysts or by resolving the racemic mixture using chiral chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of (2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2r)-2-Amino-2-(4-chloropyridin-3-yl)ethan-1-ol: Similar structure with a chlorine substituent instead of a methyl group.
(2r)-2-Amino-2-(4-ethylpyridin-3-yl)ethan-1-ol: Similar structure with an ethyl substituent instead of a methyl group.
(2r)-2-Amino-2-(4-methoxypyridin-3-yl)ethan-1-ol: Similar structure with a methoxy substituent instead of a methyl group.
Uniqueness
The uniqueness of (2r)-2-Amino-2-(4-methylpyridin-3-yl)ethan-1-ol lies in its specific substitution pattern and chiral center, which confer distinct chemical and biological properties. The methyl group at the 4-position of the pyridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-10-4-7(6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m0/s1 |
Clé InChI |
HEYQIHJYSPCZLT-QMMMGPOBSA-N |
SMILES isomérique |
CC1=C(C=NC=C1)[C@H](CO)N |
SMILES canonique |
CC1=C(C=NC=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















